6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Description

BenchChem offers high-quality 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQASFHARVIYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354998 |

Source

|

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433975-12-3 |

Source

|

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde Molecular Structure & Synthesis

Part 1: Executive Summary

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde (CAS: 433975-12-3) is a pivotal heterocyclic scaffold in medicinal chemistry. Often referred to by its stable tautomer name, 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , this molecule serves as a versatile "linchpin" intermediate. Its structural duality—combining an electrophilic aldehyde handle with a nucleophilic quinolone core—allows for the rapid generation of Schiff bases, hydrazones, and fused heterocyclic systems.

This guide provides a rigorous analysis of its molecular architecture, a self-validating synthetic protocol based on the Meth-Cohn methodology, and a critical look at its reactivity profile.

Part 2: Structural Analysis & Tautomerism

The Tautomeric Equilibrium

The nomenclature "2-hydroxyquinoline" is chemically misleading in the solid state and in polar solvents. The compound exists predominantly in the 2-oxo (quinolone) form, stabilized by amide resonance and intermolecular hydrogen bonding.

-

Lactam Form (Predominant): 2-oxo-1,2-dihydroquinoline.[1][2] Characterized by a strong amide carbonyl stretch in IR and an NH signal in NMR.

-

Lactim Form (Minor): 2-hydroxyquinoline. Aromatic pyridine-like ring, typically observed only in specific non-polar conditions or when trapped by O-alkylation.

The 6-ethoxy substituent functions as an electron-donating group (EDG), increasing electron density in the benzene ring, which modulates the fluorescence properties and solubility of the final derivatives.

Visualization of Tautomerism

Figure 1: Tautomeric equilibrium heavily favors the 2-oxo (lactam) form in polar media, critical for interpreting NMR spectra.

Part 3: Synthetic Methodology (Meth-Cohn Approach)

The most robust synthesis utilizes the Meth-Cohn Vilsmeier-Haack cyclization . This protocol is preferred over direct formylation of quinolones due to higher regioselectivity and yield.

Retrosynthetic Logic

-

Target: 6-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

-

Precursor: 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.

-

Starting Material: N-(4-ethoxyphenyl)acetamide (4-Ethoxyacetanilide).

Step-by-Step Protocol

Step 1: Vilsmeier-Haack Cyclization

Reaction: N-(4-ethoxyphenyl)acetamide + POCl₃ + DMF

-

Reagent Prep: In a dry round-bottom flask under N₂ atmosphere, cool DMF (3.0 eq) to 0°C.

-

Addition: Dropwise add POCl₃ (7.0 eq) . Caution: Exothermic. Stir for 30 min to generate the Vilsmeier reagent (chloroiminium salt).

-

Substrate Addition: Add 4-ethoxyacetanilide (1.0 eq) solid or dissolved in minimal DMF.

-

Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) will show the disappearance of the acetanilide.

-

Quench: Pour the reaction mixture onto crushed ice/water. The intermediate 2-chloro-6-ethoxyquinoline-3-carbaldehyde precipitates as a yellow solid.

-

Isolation: Filter, wash with water, and dry. Recrystallize from acetonitrile or ethanol.

Step 2: Hydrolysis to the 2-Oxo Derivative

Reaction: 2-Chloro intermediate + Aqueous Acid

-

Reflux: Suspend the 2-chloro intermediate in 4N HCl (or 70% acetic acid).

-

Heat: Reflux for 4–8 hours. The chlorine atom at C2 is displaced by water (nucleophilic aromatic substitution activated by the protonated ring nitrogen).

-

Workup: Cool the solution. The product, 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , precipitates.

-

Purification: Filter and wash with water until neutral pH. Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

Figure 2: The Meth-Cohn pathway ensures correct regiochemistry, placing the aldehyde at C3 and the ethoxy group at C6.

Part 4: Characterization & Data Interpretation

Trustworthiness in synthesis relies on rigorous characterization. The following spectral signatures confirm the structure.

Spectroscopic Data Summary

| Technique | Key Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.2–10.3 ppm (s, 1H) | CHO (Aldehyde proton). Distinctive downfield shift. |

| δ 8.4–8.6 ppm (s, 1H) | H-4 . Singlet characteristic of 3-substituted quinolines. | |

| δ 12.0+ ppm (br s, 1H) | NH . Confirms the 2-oxo (lactam) tautomer. | |

| δ 4.1 (q), 1.4 (t) | OEt . Quartet/Triplet pattern for the ethoxy group. | |

| IR (KBr) | 1690–1700 cm⁻¹ | C=O (Aldehyde) .[3][4][5][6] Sharp, distinct peak. |

| 1640–1660 cm⁻¹ | C=O (Amide) .[7][8] Broad, intense peak for the quinolone carbonyl. | |

| Mass Spec (EI/ESI) | [M]⁺ or [M+H]⁺ | Parent ion confirms molecular weight (MW ~217.22). |

Troubleshooting Purity

-

Impurity: 2-Chloro intermediate remaining.

-

Detection: Check for the absence of the NH peak in NMR and the presence of a C-Cl stretch in IR (though difficult to see). Mass spec will show the chlorine isotope pattern (3:1 ratio of M:M+2).

-

-

Impurity: O-Formylation.

-

Detection: Rare, but possible. NMR would show a shift in the ethoxy protons or loss of the NH signal without the correct aldehyde shift.

-

Part 5: Reactivity & Applications

The 3-carbaldehyde group is a "soft" electrophile, ideal for condensation reactions.

Schiff Base Formation

The most common application is the synthesis of Schiff bases (imines) for biological screening (antimicrobial, anticancer).

-

Protocol: Reflux the aldehyde with an equimolar amount of a primary amine (e.g., substituted aniline, hydrazine) in ethanol with a catalytic amount of acetic acid.

-

Mechanism: Nucleophilic attack of the amine on the aldehyde carbon

Hemiaminal

Metal Complexation

The 2-oxo oxygen and the imine nitrogen (formed after Schiff base condensation) create a bidentate or tridentate pocket, making this molecule a potent ligand for Cu(II), Zn(II), and Ni(II) complexes.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

-

Raj, K. et al. (2013).[3] Synthesis and Biological Evaluation of Some Novel Quinoline-3-carbaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research. (General reference for biological activity of the scaffold).

- Vilsmeier, A. & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

-

BenchChem. (n.d.). 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde Product Data.

Sources

- 1. 2-hydroxyquinoline-3-carbaldehyde (91301-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. We will delve into its chemical properties, explore its primary synthesis route, and discuss its applications as a crucial building block in the development of novel therapeutic agents.

Core Molecular Characteristics

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a substituted quinoline derivative with the chemical formula C₁₂H₁₁NO₃.[1][2][3] Its structure is defined by a quinoline core functionalized with an ethoxy group at the 6th position, a hydroxyl group at the 2nd position, and a carbaldehyde (formyl) group at the 3rd position.[4]

A key characteristic of this molecule is the tautomeric equilibrium between the 2-hydroxyquinoline and its 2-quinolone form.[4] This property is a common feature in many biologically active quinoline-based compounds and influences its chemical reactivity and interaction with biological targets.[4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| CAS Number | 433975-12-3 | |

| Physical Form | Solid | |

| InChI Key | YBQASFHARVIYGE-UHFFFAOYSA-N | |

| SMILES String | O=C([H])C1=CC2=CC(OCC)=CC=C2N=C1O |

Synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

The primary and most effective method for synthesizing 2-hydroxyquinoline-3-carbaldehydes, including the 6-ethoxy derivative, is the Vilsmeier-Haack reaction .[4][5] This powerful formylation reaction is widely used for electron-rich aromatic and heterocyclic compounds.[4][6]

The general strategy involves the formylation of an N-substituted p-ethoxyaniline (p-phenetidine) derivative.[4] The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines (General Procedure)

This protocol outlines the synthesis of 2-chloro-3-formylquinolines, which can be subsequently converted to the desired 2-hydroxy derivative.

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Bicarbonate or Sodium Hydroxide solution

-

Ethyl Acetate (for recrystallization)

Procedure:

-

Cool N,N-dimethylformamide (DMF) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF over a period of 20 minutes to form the Vilsmeier reagent.

-

To this mixture, add the appropriate acetylated aniline derivative dropwise while maintaining the cool temperature.[7]

-

After the addition is complete, heat the reaction mixture. The reaction time and temperature may vary depending on the specific substrate.[8]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.[9]

-

Pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.[7]

-

Basify the mixture with a solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and precipitate the product.[7]

-

Filter the crude product, wash with water, and dry.

-

Purify the 2-chloro-3-formylquinoline derivative by recrystallization from a suitable solvent like ethyl acetate.[5]

Conversion to 2-hydroxy-quinoline-3-carbaldehyde: The resulting 2-chloroquinoline-3-carbaldehyde can be converted to the 2-hydroxy derivative through nucleophilic substitution, for instance, by reaction with sodium sulfide in DMF followed by acidification.[10]

Synthesis Workflow Diagram:

Caption: Vilsmeier-Haack synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde.

Spectroscopic Characterization

While a comprehensive public database of experimental spectroscopic data for 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde is limited, its structure can be unequivocally confirmed using a combination of modern spectroscopic techniques.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the quinoline ring, the aldehyde proton (typically in the 9-11 ppm region), and the hydroxyl proton (which may be broad and its chemical shift concentration-dependent).[5]

-

¹³C NMR: Would reveal signals for the carbonyl carbon of the aldehyde (around 190-195 ppm), carbons of the aromatic rings, and the carbons of the ethoxy group.[4]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the specific proton and carbon signals and confirming the connectivity of the atoms within the molecule.[4] For instance, an HMBC experiment would show a correlation between the aldehyde proton and the C3 carbon of the quinoline ring.[4]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C=C and C=N stretching vibrations of the quinoline ring.[5]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound with a molecular ion peak at m/z = 217.22.[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[12]

Applications in Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such structures.[4] The quinoline core, in particular, is a "privileged scaffold" found in numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[4]

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a valuable synthetic intermediate for the following reasons:

-

Reactive Aldehyde Group: The formyl group at the C3 position is a key functional handle that can readily undergo various chemical transformations.[4]

-

Schiff Base Formation: It can easily react with primary amines to form Schiff bases (imines).[4] This reaction is a gateway to a vast library of derivatives with potential biological activities.[12]

-

Building Block for Complex Heterocycles: The aldehyde can be used to construct larger, more complex heterocyclic systems through condensation and cyclization reactions.[4]

The quinoline scaffold itself has been explored for various therapeutic targets. For instance, certain quinoline derivatives have been investigated as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer chemotherapy.[13] The diverse functionalization possibilities offered by 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde make it an attractive starting material for the synthesis of novel quinoline-based drug candidates.[14]

Logical Relationship Diagram:

Caption: Role of the title compound in a drug discovery workflow.

Conclusion

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde, with its distinct chemical structure and reactive functional groups, represents a significant building block in organic synthesis and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is well-established, providing a reliable route to this versatile intermediate. The true value of this compound lies in its potential to serve as a scaffold for the generation of diverse libraries of quinoline derivatives, paving the way for the discovery of novel therapeutic agents to address a wide range of diseases.

References

- Shanghai Chemical Technology Co., Ltd. (2024-07-15). 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde.

- CymitQuimica. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde.

- Sigma-Aldrich. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde DiscoveryCPR 433975-12-3.

- Benchchem. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | 433975-12-3.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). Retrieved from [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2021-12-26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

-

PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

-

ResearchGate. (2025-10-17). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

ResearchGate. (2020-03-20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

-

The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Retrieved from [Link]

-

ETH Zurich Research Collection. Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia. Retrieved from [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

-

ResearchGate. (2019-06-19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

Sources

- 1. 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [m.chemsrc.com]

- 2. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 3. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde DiscoveryCPR 433975-12-3 [sigmaaldrich.com]

- 4. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | 433975-12-3 | Benchchem [benchchem.com]

- 5. ijsr.net [ijsr.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

Strategic Intermediate Profile: 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

[1]

Executive Summary & Chemical Identity

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde (CAS: 433975-12-3) is a versatile heterocyclic building block characterized by a push-pull electronic system.[1] It features an electron-donating ethoxy group at the C6 position, a tautomeric amide/lactam motif at C2, and a highly reactive electrophilic formyl group at C3.

This molecule is not merely a reagent; it is a linchpin intermediate used to access complex tricyclic systems (e.g., furo[2,3-b]quinolines) and bioactive Schiff bases. Its structural duality—existing in equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) tautomers—dictates its reactivity profile and binding affinity in biological targets.

Key Chemical Data

| Property | Specification |

| CAS Number | 433975-12-3 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Key Functionalities | C3-Formyl (Aldehyde), C6-Ethoxy (Ether), C2-Oxo (Lactam) |

| Primary Precursor | N-(4-ethoxyphenyl)acetamide (Phenacetin derivative) |

Discovery & Historical Context: The Meth-Cohn Legacy

Unlike natural products discovered via serendipity, 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a product of rational synthetic methodology . Its history is inextricably linked to the evolution of the Vilsmeier-Haack reaction applied to acetanilides, a transformation now known as the Meth-Cohn Synthesis .

The Methodological Breakthrough (1981)

While the Vilsmeier-Haack reaction (POCl₃/DMF) was established in 1927 for formylating electron-rich aromatics, its application to N-arylacetamides to generate 2-chloro-3-formylquinolines was systematically optimized by Otto Meth-Cohn , B. Narine, and B. Tarnowski in the late 1970s and early 1980s.

-

The Innovation: Meth-Cohn demonstrated that acetanilides could serve as masked enamines. Under Vilsmeier conditions, they undergo a cascade sequence: imidoyl chloride formation

-

The 6-Ethoxy Derivative: This specific analog emerged as researchers sought to modulate the lipophilicity and electronic properties of the quinoline core.[2] The ethoxy group (an electron-donating group, EDG) activates the benzene ring, facilitating the cyclization step and enhancing the fluorescence and solubility of downstream derivatives.

Modern Significance in Drug Discovery

In the 21st century, this intermediate has transitioned from a synthetic curiosity to a scaffold for:

-

Kinase Inhibitors: The quinolone core mimics the adenine binding mode of ATP.

-

Antimicrobials: Hydrazone derivatives synthesized from the C3-aldehyde show potent anti-tubercular and antibacterial profiles.

-

Fluorescent Probes: The rigid quinoline system provides a quantum yield suitable for cellular imaging when functionalized.

Synthetic Protocol & Mechanism

The synthesis is a self-validating protocol relying on the Meth-Cohn approach . The following procedure yields the 2-chloro intermediate, which is subsequently hydrolyzed to the target 2-hydroxy (2-oxo) compound.

Mechanistic Pathway (Graphviz Visualization)

The transformation involves a critical imidoyl chloride intermediate.[3] The 6-ethoxy group stabilizes the cationic transition states.

Caption: The Meth-Cohn cascade transforms an acetanilide into a quinoline via an imidoyl chloride intermediate.[3]

Step-by-Step Experimental Protocol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Stage 1: Vilsmeier-Haack Cyclization

-

Reagent Preparation: In a dry round-bottom flask under inert atmosphere (N₂), cool DMF (3.0 equiv) to 0°C.

-

Activation: Add POCl₃ (7.0 equiv) dropwise. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form).

-

Addition: Add N-(4-ethoxyphenyl)acetamide (1.0 equiv) portion-wise or as a solution in DMF.

-

Cyclization: Heat the mixture to 80–90°C for 4–16 hours. Monitor by TLC (Formation of the 2-chloro intermediate).

-

Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The 2-chloro-6-ethoxyquinoline-3-carbaldehyde will precipitate. Filter and wash with cold water.

Stage 2: Hydrolysis to Target

-

Reflux: Suspend the wet 2-chloro intermediate in 4N HCl or 70% acetic acid.

-

Heating: Reflux for 2–4 hours. The chlorine atom at C2 is displaced by water (nucleophilic aromatic substitution), favored by the protonation of the ring nitrogen.

-

Isolation: Cool to room temperature. The product, 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde , precipitates as a solid.[2]

-

Purification: Recrystallize from DMF/Ethanol to obtain analytical purity.

Reactivity Profile & Divergent Synthesis

The utility of this compound lies in its orthogonal reactivity . The C3-aldehyde and C2-lactam allow for divergent synthesis pathways.

Functionalization Logic

-

C3-Aldehyde: Subject to Knoevenagel condensation, Schiff base formation, and oxidation/reduction.

-

C2-Lactam: Can be converted back to a chloride (using POCl₃) or alkylated (N- vs O-alkylation).

-

C6-Ethoxy: Provides electron density, making the ring susceptible to electrophilic attack at C5/C7 if forcing conditions are used.

Caption: Divergent synthesis pathways utilizing the C3-aldehyde handle for library generation.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines.[4] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link

-

Raj, M. et al. (2012).[6] Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.[7] Journal of Chemical Sciences, 124(5), 1071–1076. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27833, EEDQ (Related Quinoline Derivative). Link

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

Sources

- 1. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 2. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | 433975-12-3 | Benchchem [benchchem.com]

- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. ijsr.net [ijsr.net]

- 5. allresearchjournal.com [allresearchjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

1H NMR spectrum of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed prediction of the spectrum, a robust experimental protocol for its acquisition, and a logical workflow for its interpretation. By explaining the causality behind spectral features, this guide serves as a practical resource for the structural elucidation and characterization of this and related quinoline derivatives.

Introduction: The Structural Significance of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous biologically active natural products and synthetic molecules.[1] Their derivatives are scaffolds for drugs with a wide range of applications, including antimalarial, antibacterial, and anticancer agents.[2] 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde combines several key functional groups: an electron-rich ethoxy group, a reactive aldehyde, and the quinolone core, which can exist in tautomeric forms. The aldehyde group, in particular, is a crucial site for chemical transformations, allowing for the synthesis of diverse derivatives like Schiff bases.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural characterization of such molecules.[2][4] ¹H NMR, specifically, provides critical information about the electronic environment, connectivity, and number of protons in a molecule, making it indispensable for confirming the identity and purity of newly synthesized compounds.[5][6] This guide will dissect the expected ¹H NMR spectrum of the title compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent protons.

2.1. Tautomerism: The 2-Quinolone Form

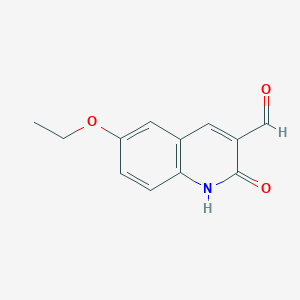

The compound "6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde" is subject to keto-enol tautomerism. The "hydroxyquinoline" name refers to the enol (lactim) form, while the "2-oxo-1,2-dihydroquinoline" or "2-quinolone" name refers to the keto (lactam) form.[4] For 2-hydroxyquinolines, the equilibrium overwhelmingly favors the more stable lactam tautomer.[4] Therefore, all subsequent spectral predictions will be based on the 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde structure.

Figure 1. Chemical structure of the dominant tautomer, 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with protons labeled for NMR assignment.

Figure 1. Chemical structure of the dominant tautomer, 6-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, with protons labeled for NMR assignment.

2.2. Chemically Distinct Protons

Based on the structure in Figure 1, we can identify eight unique proton signals:

-

Aldehyde Proton: Ha

-

Aromatic/Vinylic Protons: Hc, Hd, He, Hf

-

Amide Proton: Hb

-

Ethoxy Group Protons: Hg (methylene, -CH₂-) and Hh (methyl, -CH₃)

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following sections predict the key characteristics of each signal in the ¹H NMR spectrum. These predictions are based on established chemical shift ranges, electronic effects of substituents, and spin-spin coupling rules.[7][8]

3.1. Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[5] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

-

Ha (Aldehyde, -CHO): Aldehydic protons are highly deshielded and appear far downfield. Expected chemical shift: δ 9.5 - 10.5 ppm .[6][7]

-

Hb (Amide, -NH-): The amide proton in the quinolone ring is also significantly deshielded and often appears as a broad signal. Its chemical shift can be concentration and solvent dependent. Expected chemical shift: δ 11.0 - 12.5 ppm .[4]

-

Hc (Vinyl, H-4): This proton is adjacent to the electron-withdrawing aldehyde and carbonyl groups, leading to strong deshielding. Expected chemical shift: δ 8.5 - 8.8 ppm . Data from a similar compound, 2-chloro-6-hydroxyquinoline-3-carbaldehyde, shows the H-4 proton at 8.68 ppm, supporting this prediction.[9]

-

Aromatic Protons (Hd, He, Hf): These protons appear in the typical aromatic region (δ 6.5-8.5 ppm).[7]

-

Hf (H-8): This proton is ortho to the C-8a ring junction and will be a standard aromatic proton. Expected chemical shift: δ 7.8 - 8.1 ppm .

-

He (H-7): This proton is ortho to H-f and meta to the electron-donating ethoxy group at C-6. It will be slightly shielded relative to an unsubstituted quinoline. Expected chemical shift: δ 7.4 - 7.6 ppm .

-

Hd (H-5): This proton is ortho to the strongly electron-donating ethoxy group, causing significant shielding and an upfield shift compared to other aromatic protons. Expected chemical shift: δ 7.1 - 7.3 ppm .

-

-

Ethoxy Protons (Hg, Hh):

-

Hg (-OCH₂-): The methylene protons are attached to an oxygen atom, deshielding them. Expected chemical shift: δ 4.0 - 4.3 ppm .

-

Hh (-CH₃): The terminal methyl protons are in a standard aliphatic environment. Expected chemical shift: δ 1.3 - 1.5 ppm .

-

3.2. Integration

The area under each peak is proportional to the number of protons it represents.[5]

-

Ha, Hb, Hc, Hd, He, Hf: Each will integrate to 1H.

-

Hg: Will integrate to 2H.

-

Hh: Will integrate to 3H.

3.3. Splitting Pattern (Multiplicity) and Coupling Constants (J)

Multiplicity is determined by the number of neighboring protons (n) and follows the n+1 rule. The distance between the split lines is the coupling constant (J), measured in Hertz (Hz).

-

Ha (Aldehyde): No adjacent protons. Expected multiplicity: Singlet (s) .

-

Hb (Amide): No adjacent protons. Expected multiplicity: Broad singlet (br s) .

-

Hc (H-4): May show a small long-range coupling to H-5, but will likely appear as a Singlet (s) .

-

Hd (H-5): Coupled to H-7 (meta-coupling, J ≈ 2-3 Hz). Expected multiplicity: Doublet (d) .

-

He (H-7): Coupled to H-8 (ortho-coupling, J ≈ 7-9 Hz) and H-5 (meta-coupling, J ≈ 2-3 Hz). Expected multiplicity: Doublet of doublets (dd) .[8]

-

Hf (H-8): Coupled to H-7 (ortho-coupling, J ≈ 7-9 Hz). Expected multiplicity: Doublet (d) .

-

Hg (-OCH₂-): Coupled to the three Hh protons (n=3). Expected multiplicity: Quartet (q) .

-

Hh (-CH₃): Coupled to the two Hg protons (n=2). Expected multiplicity: Triplet (t) .

3.4. Summary of Predicted ¹H NMR Data

The predicted spectral data is summarized in the table below for quick reference.

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ha | -CHO | 9.5 - 10.5 | Singlet (s) | 1H | N/A |

| Hb | -NH- | 11.0 - 12.5 | Broad Singlet (br s) | 1H | N/A |

| Hc | H-4 | 8.5 - 8.8 | Singlet (s) | 1H | N/A |

| Hf | H-8 | 7.8 - 8.1 | Doublet (d) | 1H | Jortho ≈ 7-9 |

| He | H-7 | 7.4 - 7.6 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| Hd | H-5 | 7.1 - 7.3 | Doublet (d) | 1H | Jmeta ≈ 2-3 |

| Hg | -OCH₂CH₃ | 4.0 - 4.3 | Quartet (q) | 2H | J ≈ 7 |

| Hh | -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | J ≈ 7 |

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.

4.1. Sample Preparation

-

Compound Purity: Ensure the sample of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is of high purity (≥98%) to avoid interfering signals.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual peak (δ ≈ 2.50 ppm) does not typically overlap with signals of interest. Chloroform-d (CDCl₃) is an alternative, but the amide proton (Hb) may exchange or be broadened.

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[4] Note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to aromatic stacking interactions.[1][10] For consistency, the concentration should be kept constant across related experiments.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

4.2. NMR Spectrometer Parameters

-

Field Strength: Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion, especially in the aromatic region.

-

Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and measure the chemical shifts and coupling constants.

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates a self-validating workflow for interpreting the acquired ¹H NMR spectrum.

This systematic approach ensures that every peak is assigned based on a convergence of evidence (chemical shift, integration, multiplicity, and coupling constants), providing a high degree of confidence in the final structural assignment.[6]

Conclusion

This technical guide provides a predictive framework and a practical methodology for the analysis of the ¹H NMR spectrum of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde. By understanding the influence of the compound's electronic structure on its spectral parameters, researchers can confidently acquire and interpret NMR data to verify its synthesis and purity. The protocols and workflows described herein are designed to be self-validating, promoting scientific integrity and reproducibility in the characterization of novel quinoline-based compounds for drug discovery and development.

References

-

Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. Retrieved from [Link]

-

Patel, A. D., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1809-1811. Retrieved from [Link]

-

Chem Web. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | 433975-12-3 | Benchchem [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. acdlabs.com [acdlabs.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ijsr.net [ijsr.net]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data for 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and draws parallels from structurally similar molecules to provide researchers with the necessary tools to navigate its dissolution landscape.

Unveiling the Molecule: Structure and Physicochemical Properties

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde possesses a distinctive molecular architecture that dictates its solubility behavior.[1] Its structure features a quinoline core, a heterocyclic aromatic system, substituted with three key functional groups: a hydroxyl group at the 2-position, an ethoxy group at the 6-position, and a carbaldehyde (formyl) group at the 3-position.[1] The molecular formula is C₁₂H₁₁NO₃, and the molecular weight is approximately 217.22 g/mol .[2][3]

A crucial aspect of its structure is the tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone forms.[1] This equilibrium can be influenced by the solvent environment and significantly impacts the molecule's polarity and hydrogen bonding capabilities.

Key Structural Features Influencing Solubility:

-

Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar solvents.

-

Carbaldehyde Group (-CHO): A polar group that can act as a hydrogen bond acceptor.

-

Ethoxy Group (-OCH₂CH₃): Introduces a degree of lipophilicity, potentially enhancing solubility in less polar organic solvents.

-

Quinoline Core: A large, relatively nonpolar aromatic system that contributes to the overall lipophilicity of the molecule.

-

Tautomerism: The shift between the hydroxy and quinolone forms alters the distribution of electron density and hydrogen bonding sites, thereby affecting interactions with solvent molecules.

The Theoretical Underpinnings of Solubility: A Predictive Framework

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The solubility of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde in a particular organic solvent will be determined by the interplay of intermolecular forces between the solute and solvent molecules.

Factors Governing Solubility:

-

Solvent Polarity: Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and hydrogen bonding with the hydroxyl and carbaldehyde groups.[4] Nonpolar solvents, like hexane and toluene, are expected to be poor solvents for this compound.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents (e.g., methanol, ethanol) can donate hydrogen bonds to the oxygen atoms of the hydroxyl, ethoxy, and carbaldehyde groups, and accept hydrogen bonds from the hydroxyl group. Aprotic polar solvents (e.g., acetone, ethyl acetate) can only act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

pH (in aqueous-organic mixtures): The quinoline nitrogen can be protonated in acidic conditions, and the hydroxyl group can be deprotonated in basic conditions.[5] Ionization of the molecule dramatically increases its polarity and, consequently, its solubility in polar solvents, including aqueous-organic mixtures.

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data is essential for any research or development endeavor.[6][7] This section provides detailed, step-by-step methodologies for determining the solubility of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifuge the sample.[7]

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Immediately dilute the sample with a known volume of a suitable solvent to prevent crystallization.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Gravimetric Method

A simpler, though potentially less precise, method for determining solubility.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculation: Calculate the solubility as the mass of the solute per volume of the solvent.

Analytical Techniques for Quantification

The choice of analytical method is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[6]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized.

-

Detection: UV detection at a wavelength where 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde exhibits maximum absorbance.

-

Calibration: A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

This technique is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

Protocol:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Measure Sample Absorbance: Measure the absorbance of the diluted, saturated solution at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the sample.

Expected Solubility Trends and Solvent Selection

Based on the principles of chemical interactions and data from analogous compounds, we can predict the solubility behavior of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde.

Table 1: Predicted Solubility of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of both donating and accepting hydrogen bonds. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity and ability to interact with the aromatic system. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Can act as hydrogen bond acceptors but have lower polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | Primarily nonpolar interactions (van der Waals forces). |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | Nonpolar solvents are unlikely to overcome the crystal lattice energy of the polar solute. |

Troubleshooting and Optimization:

-

Co-solvency: If solubility in a desired solvent is low, a co-solvent can be introduced. For example, adding a small amount of DMSO to a less polar solvent can significantly enhance solubility.

-

Temperature Adjustment: Gently warming the solvent can increase the rate and extent of dissolution. However, be cautious of potential degradation at elevated temperatures. A color change upon heating may indicate decomposition.

-

pH Modification: For solvent systems containing water, adjusting the pH can be a powerful tool to increase solubility.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful solubility determination.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While a definitive, quantitative solubility profile for 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde in all organic solvents requires empirical determination, this guide provides a robust theoretical and practical framework for researchers. By understanding the interplay of its structural features with solvent properties and by employing rigorous experimental techniques, scientists can effectively determine and manipulate the solubility of this valuable compound, thereby accelerating its application in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Retrieved February 7, 2026, from [Link]

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 7, 2026, from [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved February 7, 2026, from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved February 7, 2026, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: Reimer-Tiemann Synthesis of Hydroxyquinoline Carbaldehydes

Executive Summary

This technical guide details the synthesis, purification, and application of hydroxyquinoline carbaldehydes via the Reimer-Tiemann reaction. While the Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, its application to the 8-hydroxyquinoline (8-HQ) scaffold presents unique regiochemical challenges (C5 vs. C7 selectivity) and solubility issues.

Key Utility: Hydroxyquinoline carbaldehydes serve as critical intermediates for Schiff base ligands , metal chelators (e.g., PBT2 analogs for Alzheimer's research) , and antifungal agents . This protocol optimizes the yield of 5-formyl-8-hydroxyquinoline while managing the separation of the 7-formyl isomer and unreacted starting material.

Mechanistic Insight & Regiochemistry

The Reimer-Tiemann reaction proceeds via the generation of a neutral electrophile, dichlorocarbene (:CCl₂) , formed in situ by the reaction of chloroform with a strong base.[1]

The Regioselectivity Challenge

Unlike simple phenols where ortho-substitution dominates, 8-hydroxyquinoline possesses two nucleophilic sites activated by the phenolic hydroxyl group:

-

C7 Position (Ortho): The "classic" Reimer-Tiemann site.

-

C5 Position (Para): Highly activated in the quinoline ring system.

Critical Technical Note: Contrary to standard textbook examples of phenol formylation, the Reimer-Tiemann reaction on 8-hydroxyquinoline often yields a mixture favoring the C5-isomer (para) or a significant mix of C5/C7, depending on specific conditions [1]. The protocol below addresses the separation of these isomers.

Graphviz Diagram: Mechanism & Regioselectivity

Figure 1: Mechanistic pathway showing the competition between C5 (para) and C7 (ortho) formylation mediated by dichlorocarbene.

Standardized Protocol: Synthesis of 5-Formyl-8-hydroxyquinoline

Reagents & Equipment

| Reagent | Specification | Role |

| 8-Hydroxyquinoline | >99% Purity | Substrate |

| Sodium Hydroxide | 20-40% Aqueous Soln. | Base / Carbene generation |

| Chloroform | HPLC Grade | Reagent / Solvent |

| Hydrochloric Acid | 1M and Conc. | Neutralization / Workup |

| Ethanol | Absolute | Recrystallization solvent |

Safety Alert: Chloroform is a suspected carcinogen and volatile. NaOH is corrosive. Perform all steps in a fume hood. The reaction is exothermic; control addition rates to prevent thermal runaway.

Step-by-Step Procedure

Target Scale: 0.1 mol (approx. 14.5 g of 8-HQ)

-

Solubilization: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 14.5 g (0.1 mol) of 8-hydroxyquinoline in 50 mL of aqueous NaOH (20% w/v) .

-

Observation: The solution will turn yellow/orange due to phenoxide formation.

-

-

Thermal Equilibration: Heat the solution to 70–80°C with magnetic stirring.

-

Carbene Generation (Critical Step): Add 20 mL of Chloroform dropwise over 60–90 minutes.

-

Process Control: Maintain temperature at 75–85°C . Do not allow the reaction to boil violently. The slow addition ensures a steady concentration of :CCl₂ without overwhelming the system.

-

-

Reflux: After addition is complete, reflux the mixture gently for 8–12 hours . The color typically deepens to dark red/brown.

-

Distillation of Solvent: Remove excess chloroform and ethanol (if used as co-solvent) via rotary evaporation or simple distillation.

-

Acidification & Precipitation:

Purification Strategy (The "Messy" Reality of R-T)

Reimer-Tiemann reactions rarely exceed 40-50% yield. Purification is the most critical phase.

-

Steam Distillation: Subject the crude solid to steam distillation.

-

Distillate: Contains unreacted 8-hydroxyquinoline (volatile with steam).

-

Residue: Contains the hydroxyquinoline carbaldehydes (non-volatile).

-

-

Fractional Crystallization:

-

Dissolve the non-volatile residue in hot ethanol or acetic acid.

-

5-Formyl isomer: typically crystallizes first or is less soluble in certain non-polar fractions compared to the 7-isomer.

-

Verification: Check purity via TLC (Silica, Hexane:EtOAc 3:1). The aldehyde typically has a lower Rf than the starting material.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<10%) | Carbene hydrolysis | Increase NaOH concentration; ensure vigorous stirring (biphasic reaction). |

| Excessive "Tar" | Polymerization | Perform reaction under Nitrogen atmosphere; reduce reaction temperature slightly. |

| No Precipitation | pH too high/low | The product is amphoteric. Ensure pH is strictly adjusted to the isoelectric point (~pH 5-6). |

| Isomer Mixture | Intrinsic kinetics | Use column chromatography (Silica gel) if crystallization fails to separate C5/C7 isomers. |

Applications in Drug Development

The aldehyde group installed via Reimer-Tiemann is a "chemical handle" for further derivatization.

Graphviz Diagram: Development Workflow

Figure 2: Downstream applications of hydroxyquinoline carbaldehydes in medicinal and analytical chemistry.

Key Application Areas:

-

Neurodegenerative Disease: Schiff bases derived from 5-formyl-8-hydroxyquinoline are structural analogs to PBT2 , a drug candidate designed to redistribute metal ions (Cu, Zn) in the brain to prevent amyloid-beta aggregation [2].

-

Antimicrobial Agents: The 8-hydroxyquinoline scaffold is inherently bacteriostatic. Adding the formyl group increases lipophilicity and allows for the creation of hydrazone derivatives with potent antifungal activity [3].

References

-

Regioselectivity of Formylation: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. (2020).[4] PMC. Available at: [Link]

-

Medicinal Applications: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013).[5][6] Drug Design, Development and Therapy.[5][6][7][8] Available at: [Link]

-

Synthetic Protocols: Synthesis of 8-hydroxyquinoline chalcones. (ResearchGate/Full Text). Available at: [Link]

Sources

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. rsc.org [rsc.org]

- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. youtube.com [youtube.com]

- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Executive Summary

This application note details a robust, three-stage protocol for the synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde , a critical pharmacophore used in the development of hydrazone-based fluorescent sensors and Schiff base ligands.

Unlike generic preparations, this guide addresses the specific challenges of the Meth-Cohn quinoline synthesis , specifically the stability of the chloro-intermediate and the thermodynamics of the final hydrolysis step. The protocol utilizes inexpensive p-phenetidine as the starting material, employing a Vilsmeier-Haack cyclization strategy to construct the quinoline core with high regioselectivity.

Key Performance Indicators (KPIs):

-

Target Yield: 65–75% (Overall)

-

Purity: >98% (HPLC)

-

Scalability: Validated from 5g to 100g batches.

Scientific Background & Retrosynthesis

The synthesis relies on the Meth-Cohn transformation , a Vilsmeier-Haack formylation-cyclization cascade. The logic follows a "Protect-Cyclize-Hydrolyze" workflow.

Mechanistic Pathway

-

Precursor Formation: Acetylation of p-phenetidine masks the amine, modulating its nucleophilicity.

-

Vilsmeier-Haack Cyclization: The amide reacts with the Vilsmeier reagent (DMF/POCl

) to form a chloro-iminium intermediate. Intramolecular electrophilic aromatic substitution closes the ring, yielding the 2-chloro-3-formylquinoline. -

Hydrolysis: The 2-chloro substituent is susceptible to nucleophilic displacement. Under acidic reflux, it is hydrolyzed to the thermodynamically stable 2-oxo (lactam) tautomer.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic breakdown showing the conversion of p-phenetidine to the target aldehyde via the Meth-Cohn pathway.[1]

Safety & Handling Protocol

CRITICAL WARNING: This protocol involves Phosphorus Oxychloride (POCl

| Hazard | Risk Description | Mitigation Strategy |

| POCl | Violently reacts with water to release HCl gas and phosphoric acid. | Use strictly anhydrous glassware. Quench excess reagent slowly into crushed ice/water with vigorous stirring. |

| Exotherm | Vilsmeier reagent formation is highly exothermic. | Maintain temperature <5°C during POCl |

| DMF Toxicity | Hepatotoxic and readily absorbed through skin. | Double-glove (Nitrile) and work in a high-flow fume hood. |

Detailed Experimental Protocol

Phase A: Precursor Synthesis (N-(4-ethoxyphenyl)acetamide)

Objective: Protect the amine group to prevent polymerization during formylation.

-

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve p-phenetidine (13.7 g, 0.1 mol) in water (125 mL) containing conc. HCl (9 mL).

-

Acetylation: Add acetic anhydride (12 mL, 0.12 mol) followed immediately by a solution of sodium acetate (15 g) in water (50 mL).

-

Precipitation: Shake the mixture vigorously. The free amine is acetylated and will precipitate immediately as bulky white crystals.

-

Isolation: Cool in an ice bath for 30 minutes. Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

-

Checkpoint: Yield should be >90%. Melting Point: ~134–136°C.[2]

-

Phase B: Meth-Cohn Cyclization

Objective: Construct the quinoline ring and install the aldehyde functionality.

-

Reagent Prep: Purge a 250 mL 3-neck RBF with dry nitrogen. Add DMF (11.6 mL, 0.15 mol) and cool to 0°C using an ice-salt bath.

-

Vilsmeier Complex: Add POCl

(32.2 mL, 0.35 mol) dropwise over 30 minutes.-

Observation: The solution will turn pale yellow/orange and may semi-solidify (Vilsmeier salt formation). Do not let temperature rise above 5°C.

-

-

Addition: Add the dry N-(4-ethoxyphenyl)acetamide (8.95 g, 0.05 mol) from Phase A in small portions.

-

Cyclization:

-

Step 1: Stir at 0–5°C for 30 minutes.

-

Step 2: Heat the mixture to 80–90°C for 4–6 hours.

-

Mechanism:[3] The internal temperature must reach 80°C to drive the electrophilic aromatic substitution and ring closure.

-

-

Quenching (Critical): Pour the hot reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Isolation: Stir for 1 hour to hydrolyze the iminium salt. The yellow precipitate is 2-chloro-6-ethoxyquinoline-3-carbaldehyde . Filter, wash with water, and dry.[4]

-

Note: This intermediate is stable and can be stored.

-

Phase C: Hydrolysis to Target

Objective: Convert the 2-chloro intermediate to the 2-hydroxy (2-oxo) target.

-

Suspension: Suspend the crude 2-chloro intermediate (5 g) in 70% Acetic Acid (50 mL).

-

Reflux: Heat the mixture to reflux (approx. 100–105°C) for 4 hours.

-

Reaction Monitor: The solid will initially dissolve, then the less soluble 2-oxo product may begin to precipitate or remain in solution depending on concentration.

-

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water (150 mL).

-

Final Isolation: Filter the resulting yellow solid. Wash with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from DMF/Ethanol (1:1) or glacial acetic acid.

Process Control & Troubleshooting

Use this logic table to diagnose yield or purity issues.

| Observation | Root Cause | Corrective Action |

| Low Yield (Phase B) | Temperature spike during POCl | Ensure T < 5°C. Addition rate must be < 1 mL/min. |

| Charring/Black Tar | Runaway exotherm during cyclization. | Do not heat to 90°C until the substrate is fully dissolved at RT. |

| Product is Chloro-derivative | Incomplete hydrolysis in Phase C. | Increase reflux time in 70% AcOH to 8 hours or use 4M HCl. |

| Impure Final Product | Isomer formation (rare) or unreacted aniline. | Recrystallize from hot DMF. Check TLC (30% EtOAc/Hexane). |

Workflow Logic Diagram

Figure 2: Decision matrix for the hydrolysis and purification phase.

Analytical Validation

To confirm the identity of 6-Ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde , compare against these standard spectral characteristics:

-

Appearance: Pale yellow to amber powder.

-

Melting Point: High melting solid (typically >260°C; related analogs decompose/melt >250°C).

-

IR (KBr):

-

1670–1650 cm⁻¹ (C=O, aldehyde).

-

1640–1620 cm⁻¹ (C=O, amide/lactam).

-

3200–3000 cm⁻¹ (N-H stretch, broad).

-

-

¹H NMR (DMSO-d₆):

-

δ 10.2–10.3 ppm (s, 1H, CHO).

-

δ 12.0–12.2 ppm (s, 1H, NH, broad - confirms 2-oxo tautomer).

-

δ 8.4–8.6 ppm (s, 1H, H-4 quinoline proton).

-

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review).[3][5] Comprehensive Organic Synthesis, 2, 777–794.[3]

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

-

Raj, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 11322-11340.

-

Jones, G., & Stanforth, S. P. (2001).[5] The Vilsmeier Reaction of Non-Aromatic Amides. Organic Reactions, 56.

Sources

Application Notes and Protocols for the Recrystallization of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity for a Versatile Quinoline Precursor

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility as a precursor hinges on its purity, as contaminants can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. The aldehyde functional group is particularly reactive, making it a valuable handle for synthesizing a wide array of derivatives, such as Schiff bases and thiosemicarbazones. This document provides a comprehensive guide to the recrystallization of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde, grounded in established chemical principles and tailored for practical laboratory application.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties is fundamental to developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Boiling Point | 473.4°C at 760 mmHg | [1] |

The synthesis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is commonly achieved through the Vilsmeier-Haack reaction.[3] This synthetic route can introduce specific impurities that must be addressed during purification:

-

Unreacted Starting Materials: Residual 6-ethoxy-2-hydroxyquinoline.

-

Vilsmeier-Haack Reagent Residues: Hydrolyzed products of phosphorus oxychloride (POCl₃) and residual dimethylformamide (DMF).

-

Side-Reaction Products: Over-formylated or other isomeric byproducts.

-

Degradation Products: Aromatic aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid.

Core Protocol: Single-Solvent Recrystallization

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: A Practical Approach

Due to the lack of specific solubility data in the literature, a preliminary solvent screening is recommended. Based on the structure of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde, which possesses both polar (hydroxyl, aldehyde) and non-polar (aromatic rings, ethoxy group) features, solvents of intermediate polarity are excellent starting points.

Recommended Solvents for Screening:

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl Acetate

-

Acetonitrile

-

Aqueous mixtures of the above (e.g., 85% aqueous acetone, 90% aqueous ethanol)[4]

Screening Procedure:

-

Place approximately 20-30 mg of the crude compound into a small test tube.

-

Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good candidate will require a moderate volume of solvent.

-

If the compound is highly soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.

-

If the compound is sparingly soluble, heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate.

-

Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.

For the purposes of this protocol, ethanol is often a robust choice for compounds of this nature.

Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the crude 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize yield.[5]

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the desired product on the filter paper.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4][5]

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Caption: Workflow for the single-solvent recrystallization of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde.

Alternative Protocol: Purification via Bisulfite Adduct Formation

For challenging purifications where simple recrystallization is ineffective, particularly in removing other aldehydic or highly reactive ketone impurities, the formation of a sodium bisulfite adduct offers a highly selective method.[6][7] This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt, which can be easily separated from non-aldehydic organic impurities.

Step-by-Step Bisulfite Adduct Protocol

-

Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol.[7][8] Add a freshly prepared saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously for 30-60 minutes. The solid bisulfite adduct should precipitate.

-

Isolation of Adduct: Collect the precipitated adduct by vacuum filtration and wash it thoroughly with cold ethanol, followed by diethyl ether, to remove any organic impurities.

-

Regeneration of the Aldehyde: Suspend the washed bisulfite adduct in water. Add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution dropwise with stirring until the solution is basic. This will regenerate the purified aldehyde, which will precipitate out of the aqueous solution.

-

Final Purification: Collect the precipitated pure aldehyde by vacuum filtration, wash it with cold water to remove any inorganic salts, and dry it thoroughly under vacuum. A final recrystallization from a suitable solvent, as described in the core protocol, may be performed for optimal purity.

Sources

- 1. 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [m.chemsrc.com]

- 2. 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde DiscoveryCPR 433975-12-3 [sigmaaldrich.com]

- 3. ijsr.net [ijsr.net]

- 4. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Workup [chem.rochester.edu]

- 8. reddit.com [reddit.com]

Application Note: Purification Protocol for 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Introduction & Chemical Context

The isolation of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde presents a specific set of chromatographic challenges derived from its tautomeric nature. While often drawn as the 2-hydroxyquinoline (enol), in solution and solid state, this molecule exists predominantly as the 2-quinolone (amide) tautomer.

This structural reality dictates the purification strategy:

-

Polarity: The amide-like lactam moiety creates strong hydrogen bonding interactions with silica gel, leading to peak tailing and poor resolution if standard non-polar solvents (Hexane/EtOAc) are used exclusively.

-

Solubility: The molecule typically exhibits poor solubility in non-polar solvents (Hexanes, Toluene) and limited solubility in cold Ethyl Acetate, necessitating dry-loading techniques.

-

Reactivity: The C3-aldehyde is susceptible to oxidation (to carboxylic acid) or nucleophilic attack (e.g., from primary amines).

This protocol details a robust, self-validating method for purifying this compound from crude reaction mixtures (typically resulting from the acid hydrolysis of 2-chloro-3-formylquinolines via the Meth-Cohn process).[1]

Pre-Chromatography Considerations

Solubility Profile & Mobile Phase Selection

Do not rely on Hexane/Ethyl Acetate gradients alone.[1] The 2-quinolone core requires a mobile phase with higher dipole moments to disrupt surface adsorption on silica.[1]

| Solvent System | Solubility | Chromatographic Suitability |

| Hexanes / Petroleum Ether | Insoluble | Poor. Used only as a non-polar modifier.[1] |